7-Amino-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Amino-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride” is a compound that is part of the [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one family . It is used in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds involves the use of readily available raw materials and a simple synthesis route . The method includes adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 . This method does not produce a large quantity of byproducts and is favorable for industrial production .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the addition of ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, and regulating the pH value to 6 . Further steps involve the addition of chlorobenzene and trifluoroacetic anhydride .Scientific Research Applications
Toxicity and Environmental Exposure
- Toxic Encephalopathy and Methemoglobinemia: A study reported on the toxicity of 5-amino-2-(trifluoromethyl)pyridine, highlighting the importance of understanding chemical hazards. The compound caused severe symptoms, including methemoglobinemia and toxic encephalopathy, underscoring the need for caution in industrial production due to its absorption through the respiratory tract (Y. Tao et al., 2022).
Pharmacokinetics and Drug Metabolism
- Antiulcer Compound Tolerability: Research into the pharmacokinetics and tolerability of new antiulcer compounds, such as 5-[(2-Diethylamino)ethyl]amino-5,11-dihydro[1]benzoxepino[3,4- b]pyridine trihydrochloride, provides insight into how related compounds are absorbed, metabolized, and excreted in humans, contributing to safer and more effective drug development (B. Uckert et al., 1989).
Exposure and Risk Assessment
- Environmental Exposure to Carcinogens: Studies measuring the levels of carcinogenic heterocyclic amines in urine of healthy volunteers eating normal diets versus those receiving parenteral alimentation highlight ongoing exposure to potentially harmful compounds through diet, emphasizing the importance of monitoring and regulating environmental and dietary exposures (H. Ushiyama et al., 1991).
Application in Disease Prevention and Treatment
- Neuroprotection in Parkinson's Disease: Research into the effects of caffeine and A2A adenosine receptor inactivation in a model of Parkinson's disease illustrates the potential therapeutic applications of related compounds in neurodegenerative diseases. This research supports the exploration of receptor antagonists as treatments for conditions like Parkinson's disease (J. Chen et al., 2001).
Understanding the Impact of Cooking and Diet on Health
- Dietary Assessment of Xenobiotics: A pilot study assessing xenobiotics derived from food processing in an adult sample highlighted the presence of heterocyclic amines in the diet, underscoring the importance of understanding how food preparation methods can influence exposure to potentially harmful compounds (A. Zapico et al., 2022).
Mechanism of Action
Target of Action
Triazole compounds, which “7-Amino-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride” belongs to, are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
The interaction of triazole compounds with their targets often results in a variety of biological activities. These can include antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Biochemical Pathways
Triazole compounds are known to affect a variety of pathways due to their ability to bind to different enzymes and receptors .
Result of Action
Based on the wide range of biological activities exhibited by triazole compounds, it can be inferred that the effects are likely diverse and dependent on the specific targets and pathways involved .
Properties
IUPAC Name |
7-amino-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c7-4-1-2-10-5(3-4)8-9-6(10)11;/h4H,1-3,7H2,(H,9,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOVBFKMDYILQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NNC2=O)CC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.